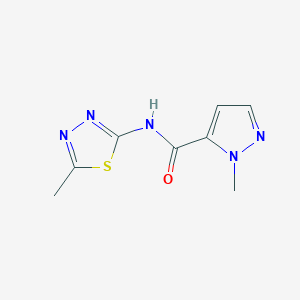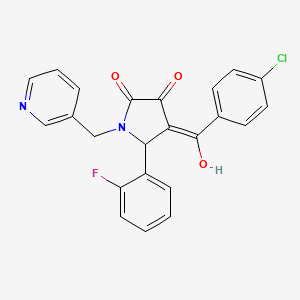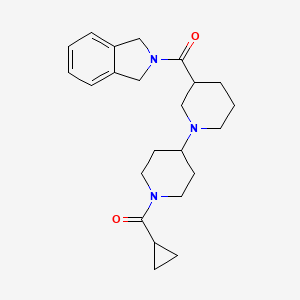
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in scientific research. It is also known as MTDP and belongs to the class of pyrazole derivatives. MTDP has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Applications De Recherche Scientifique
MTDP has shown potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a positive allosteric modulator of the GABA(A) receptor, which is a major inhibitory neurotransmitter receptor in the brain. MTDP has also been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. These properties make MTDP a potential candidate for the development of new drugs for the treatment of neurological disorders such as anxiety, depression, and epilepsy.
Mécanisme D'action
The mechanism of action of MTDP is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA(A) receptor and enhance the activity of the NMDA receptor. This results in an increase in the inhibitory and excitatory neurotransmitter activity in the brain, respectively. The exact binding site of MTDP on these receptors is still under investigation.
Biochemical and Physiological Effects:
MTDP has been shown to have various biochemical and physiological effects, including anxiolytic, anti-depressant, and anti-convulsant properties. It has also been reported to enhance memory and cognitive function in animal models. MTDP has been shown to increase the levels of GABA and glutamate in the brain, which are important neurotransmitters involved in the regulation of mood, anxiety, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
MTDP has several advantages for lab experiments, including its high potency, selectivity, and solubility in water and organic solvents. It is also stable under normal laboratory conditions. However, MTDP has some limitations, including its potential toxicity and lack of information on its long-term effects.
Orientations Futures
There are several future directions for the research and development of MTDP. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as anxiety, depression, and epilepsy. Another direction is to explore its potential as a cognitive enhancer for the treatment of cognitive deficits associated with aging and neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of MTDP and its binding site on the GABA(A) and NMDA receptors.
Méthodes De Synthèse
MTDP can be synthesized using different methods, including the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction mixture is then heated under reflux conditions in a suitable solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) to obtain the desired product.
Propriétés
IUPAC Name |
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5OS/c1-5-11-12-8(15-5)10-7(14)6-3-4-9-13(6)2/h3-4H,1-2H3,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIBIIOMANYZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[2-cyano-3-(3-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5366443.png)

![4-tert-butyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5366454.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366465.png)
![5-(4-cyclobutyl-6-methylpyrimidin-2-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5366469.png)
![1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B5366476.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5366483.png)

![3-{2-[(1H-imidazol-2-ylmethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5366506.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-N,N-diethylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5366513.png)
![3-allyl-5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366519.png)

![2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxo-N-propylacetamide](/img/structure/B5366527.png)